molecular formula C15H19N3O2S B269133 N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Cat. No. B269133
M. Wt: 305.4 g/mol
InChI Key: MXMBIRSDRHALKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea (known as PPTU) is a chemical compound that has been widely used in scientific research due to its unique properties. PPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of PPTU involves its ability to inhibit thioredoxin reductase, which leads to the accumulation of reactive oxygen species (ROS) and oxidative stress in cells. The accumulation of ROS can result in DNA damage and cell death in cancer cells. PPTU has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines in immune cells.
Biochemical and Physiological Effects:
PPTU has been shown to have various biochemical and physiological effects, including its ability to induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress in cells. PPTU has also been shown to have neuroprotective properties, as it can protect neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PPTU in lab experiments is its ability to inhibit thioredoxin reductase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. PPTU is also relatively stable and can be easily synthesized in the lab. However, one of the main limitations of using PPTU in lab experiments is its potential toxicity, as high concentrations of PPTU can lead to cell death in non-cancerous cells.

Future Directions

There are several future directions for the study of PPTU, including its potential applications in cancer therapy, neuroprotection, and anti-inflammatory therapy. Further studies are needed to determine the optimal dosage and treatment duration of PPTU for these applications. Additionally, more research is needed to understand the mechanism of action of PPTU and its potential side effects in vivo. Finally, the development of more potent and selective thioredoxin reductase inhibitors could lead to the development of more effective cancer therapies.

Synthesis Methods

PPTU can be synthesized through a multi-step process, which involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isothiocyanate with propionic acid hydrazide. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through column chromatography. The purity and yield of PPTU can be improved by using different solvents and reaction conditions.

Scientific Research Applications

PPTU has been extensively used in scientific research due to its unique properties, such as its ability to inhibit the enzyme thioredoxin reductase. Thioredoxin reductase is an important enzyme that plays a critical role in regulating cellular redox homeostasis and is involved in various physiological processes, including DNA synthesis, cell proliferation, and apoptosis. PPTU has been shown to have potential applications in cancer therapy, as it can induce cell death in cancer cells by inhibiting thioredoxin reductase.

properties

Product Name

N-propionyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C15H19N3O2S/c1-2-13(19)17-15(21)16-12-7-5-11(6-8-12)14(20)18-9-3-4-10-18/h5-8H,2-4,9-10H2,1H3,(H2,16,17,19,21)

InChI Key

MXMBIRSDRHALKL-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.